2-Ethyl-5-methylaniline
Description
Properties
IUPAC Name |
2-ethyl-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHITJJXWDMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491343 | |
| Record name | 2-Ethyl-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4748-81-6 | |
| Record name | 2-Ethyl-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 5 Methylaniline
Traditional Synthetic Routes
Two primary traditional methods for the synthesis of 2-Ethyl-5-methylaniline involve the nitration and subsequent reduction of a suitable precursor and the direct alkylation of anilines.
Nitration and Subsequent Reduction of Precursors.libretexts.org
A common and effective route to this compound begins with the nitration of an appropriate aromatic precursor, followed by the reduction of the resulting nitro group to an amine. The selection of the starting material is crucial and is often an alkyl-substituted benzene (B151609). For instance, nitration of ethylbenzene (B125841) can be a starting point, which is then followed by further modifications and a final reduction step. smolecule.com
The nitration process typically involves treating the aromatic compound with a mixture of nitric acid and sulfuric acid. scielo.br This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents on the ring. Following nitration, the nitro compound is reduced to the corresponding aniline (B41778). A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a widely used method. commonorganicchemistry.com Other reducing systems include metals like iron or tin in acidic media. ionike.com
The specific choice of the initial alkyl-benzene and the reaction conditions for both the nitration and reduction steps are optimized to maximize the yield and purity of the final product, this compound.
Direct Alkylation of Anilines using Alkyl Halides.benchchem.com
Direct alkylation of anilines presents another traditional approach to synthesize this compound. This method involves the reaction of a substituted aniline with alkyl halides in the presence of a base. For the synthesis of this compound, this could conceptually involve the ethylation and methylation of an appropriate aniline precursor.
The mechanism involves the deprotonation of the aniline by the base, forming a more nucleophilic anilide ion. This ion then attacks the alkyl halide in a nucleophilic substitution reaction, leading to the formation of the N-alkylated or C-alkylated product. However, controlling the selectivity of the alkylation (N-alkylation vs. C-alkylation, as well as mono- vs. poly-alkylation) can be a significant challenge. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in directing the outcome of the reaction. psu.edu While direct alkylation can be a straightforward method, achieving high selectivity for a specific isomer like this compound often requires careful optimization and may lead to a mixture of products, necessitating further purification.
Catalytic Synthesis Approaches
Catalytic methods offer efficient and selective pathways for the synthesis of this compound, with catalytic hydrogenation of nitro-precursors being a prominent strategy.
Catalytic Hydrogenation of Nitro-Precursors.researchgate.netbohrium.com
The catalytic hydrogenation of a suitable nitro-precursor is a key method for producing this compound. This process involves the reduction of a nitro group to an amine using hydrogen gas in the presence of a catalyst. ionike.com A common precursor for this reaction is 4-ethyl-2-nitrotoluene. The hydrogenation of this compound directly yields this compound. This method is often preferred in industrial settings due to its high efficiency and atom economy.
The general reaction is as follows: 4-Ethyl-2-nitrotoluene + H₂ (in the presence of a catalyst) → this compound + H₂O
The success of this reaction hinges on the choice of catalyst and the optimization of reaction conditions such as temperature, pressure, and solvent.
Exploration of Transition Metal Catalysts (e.g., Palladium, Nickel, Platinum).researchgate.netbohrium.com
A variety of transition metal catalysts have been explored for the hydrogenation of nitroarenes. Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) are highly effective. ionike.comresearchgate.netresearchgate.net
Palladium (Pd): Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used for nitro group reductions due to their high activity and selectivity. commonorganicchemistry.com They can effectively catalyze the hydrogenation of nitroarenes to anilines under relatively mild conditions. ionike.com
Nickel (Ni): Nickel catalysts, especially Raney nickel, are a cost-effective alternative to precious metal catalysts. commonorganicchemistry.com They are known to be effective for the hydrogenation of nitro compounds. rsc.orgmdpi.com Nickel nanowires have also been shown to be effective catalysts for the reduction of nitroarenes. mdpi.com
Platinum (Pt): Platinum catalysts, often supported on carbon, are also highly active for the hydrogenation of nitroarenes. researchgate.netnih.gov In some cases, the selectivity of platinum catalysts can be enhanced by modification, for example, by sulfiding, to minimize side reactions like hydrodehalogenation in substituted nitroarenes. nih.gov
The choice of metal can influence the reaction's efficiency and selectivity. For instance, in some systems, platinum has shown higher activity than palladium. researchgate.net
Optimization of Catalytic System Efficiency and Selectivity.researchgate.net
Optimizing the efficiency and selectivity of the catalytic system is crucial for the successful synthesis of this compound. This involves fine-tuning several parameters:
Catalyst Support and Promoters: The support material for the metal catalyst can significantly impact its activity and stability. mdpi.com Additionally, the use of promoters can enhance catalytic performance. For example, single-site tin on a TiO₂ support has been shown to promote the activity and selectivity of various metal catalysts (Au, Ru, Pt, Ni) in nitroarene hydrogenation. d-nb.infonih.govosti.gov
Reaction Conditions: Temperature, hydrogen pressure, and solvent are key variables that need to be optimized. acs.org For example, the hydrogenation of nitrobenzene (B124822) to aniline has been successfully achieved at a relatively low temperature of 35 °C using Pd/C or Pt/C catalysts in supercritical CO₂. researchgate.net
Catalyst Loading: The amount of catalyst used is another important factor. Optimizing the catalyst loading can lead to a more cost-effective and efficient process. acs.org
Selectivity in the Presence of Other Reducible Groups: A significant challenge in catalytic hydrogenation is achieving chemoselectivity when other reducible functional groups are present in the substrate. nih.gov The development of catalysts that selectively reduce the nitro group while leaving other groups intact is an active area of research. ionike.com
Below is an interactive data table summarizing the impact of different catalysts on nitroarene hydrogenation:
| Catalyst | Support | Promoter | Substrate | Product | Key Findings | Reference |
| Palladium | Carbon (C) | None | Nitroarenes | Anilines | Often the method of choice for nitro reductions. | commonorganicchemistry.com |
| Nickel | - | None | Nitroarenes | Anilines | Effective for nitro group reduction, often used to avoid dehalogenation. | commonorganicchemistry.com |
| Platinum | Carbon (C) | Sulfided | Nitroarenes with heteroaryl halides | Heteroaromatic amines | Allows for chemoselective reduction of the nitro group with minimal hydrodehalogenation. | nih.gov |
| Gold, Ruthenium, Platinum, Nickel | Titanium Dioxide (TiO₂) | Single-site Tin (Sn) | Substituted nitroarenes | Substituted anilines | The promoter significantly enhances activity and selectivity. | d-nb.infonih.govosti.gov |
| Cobalt | - | None | Functionalized nitroarenes | Functionalized anilines | Permits selective hydrogenation in the presence of sensitive functional groups. | bohrium.com |
Gas-Phase Alkylation with Alcohols utilizing Heterogeneous Catalysts
The synthesis of alkylated anilines, such as this compound, through gas-phase alkylation with alcohols over heterogeneous catalysts represents a robust and environmentally conscious alternative to traditional liquid-phase methods. This technique avoids the use of corrosive acid catalysts and simplifies product separation and catalyst recycling. iitm.ac.in The process typically involves passing a gaseous mixture of the aniline precursor and an alcohol over a solid catalyst bed at elevated temperatures.
The alkylation of anilines in the vapor phase is a stepwise reaction. iitm.ac.in For instance, in the synthesis of N-alkylanilines, the primary amine is first converted to a secondary amine (mono-alkylation), which can then be further alkylated to a tertiary amine (di-alkylation). iitm.ac.in High temperatures often promote C-alkylation on the aromatic ring, either through direct alkylation or by rearrangement of initially N-alkylated products. iitm.ac.in
Various heterogeneous catalysts have been investigated for the alkylation of anilines with alcohols. These include metal oxides, supported metal catalysts, and zeolites. iitm.ac.inresearchgate.net Zeolites, such as H-ZSM-5, are particularly effective due to their shape-selective properties and defined acidic sites, which can be tailored by adjusting the silica-to-alumina (SiO₂/Al₂O₃) ratio. iitm.ac.in Studies on the ethylation of aniline with ethanol (B145695) over H-ZSM-5 have shown that a SiO₂/Al₂O₃ ratio of 70 provides the necessary acid sites for effective alkylation. iitm.ac.in
In a related study on the alkylation of 2-methylaniline (o-toluidine) with methanol, various ferrite (B1171679) catalysts (MFe₂O₄, where M = Mg, Zn, Cu) supported on alumina were examined. cyberleninka.ru It was determined that a copper-ferrite catalyst (CuFe₂O₄) demonstrated the highest activity and selectivity for N-alkylation. cyberleninka.ru The reaction proceeds through a hydrogen-borrowing mechanism, a common pathway in such alcohol-mediated N-alkylations. researchgate.net
The reaction conditions, particularly temperature and pressure, play a critical role in determining the product distribution. Lower temperatures generally favor N-alkylation, while higher temperatures can lead to an increase in C-alkylated by-products and deactivation of the catalyst due to coking. iitm.ac.in For the ethylation of aniline over H-ZSM-5, a temperature of 673 K (400 °C) was found to be suitable. iitm.ac.in Pressure, while having less influence than temperature, can affect catalyst activity and stability, with increased pressure sometimes minimizing side reactions of the alcohol, thereby preserving catalyst performance at higher temperatures. iitm.ac.in
Table 1: Performance of Various Heterogeneous Catalysts in Aniline Alkylation Reactions
Optimization Strategies for Synthesis Yields and By-product Minimization
Optimizing the synthesis of this compound is crucial for maximizing product yield and purity, which has significant financial implications by minimizing reagent and solvent usage. sci-hub.se Effective optimization involves a systematic approach to identify the reaction conditions that favor the formation of the desired product while suppressing the generation of impurities. sci-hub.seacs.org
A primary strategy for process optimization is the use of Design of Experiments (DoE). sci-hub.seacs.org DoE is a statistical tool that allows for the simultaneous variation of multiple reaction parameters (factors) to efficiently map the reaction landscape and identify optimal conditions. sci-hub.se This method is more efficient than the traditional one-factor-at-a-time (OFAT) approach, as it can reveal interactions between variables that would otherwise be missed. sci-hub.se Factors typically investigated in a DoE study for aniline alkylation could include temperature, pressure, reagent stoichiometry (e.g., aniline-to-alcohol ratio), catalyst loading, and solvent type. iitm.ac.insci-hub.se The goal is to find a set of conditions that provides high conversion of the starting material while maintaining high selectivity for the target isomer and minimizing by-products such as di-alkylated or other ring-alkylated isomers. iitm.ac.insci-hub.se
For example, in a synthesis involving alkylation, a DoE study might aim to maximize the yield of the mono-alkylated product while minimizing the formation of over-reacted species. sci-hub.se This involves carefully controlling stoichiometry and reaction time. Catalyst screening is another vital optimization step, where different catalysts are tested to find one that offers the best balance of activity, selectivity, and stability. For instance, while one catalyst might give high conversion, another might provide superior selectivity towards the desired product.
Common by-products in aniline alkylation include isomers (e.g., C-alkylation instead of N-alkylation, or alkylation at different ring positions) and products of over-alkylation (e.g., N,N-diethylaniline). iitm.ac.in Minimizing these impurities often involves a trade-off. For instance, increasing the reaction temperature may increase the conversion rate but can also lead to more by-products and catalyst degradation. iitm.ac.insci-hub.se Therefore, optimization seeks a robust set of conditions that balances the need for high conversion with low impurity formation. sci-hub.se Post-DoE optimization might involve fine-tuning the best conditions identified to further enhance yield and purity. sci-hub.se
Table 2: Illustrative Design of Experiments (DoE) Matrix for Optimizing this compound Synthesis
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 5 Methylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of arene chemistry, and 2-Ethyl-5-methylaniline is highly susceptible to such reactions due to the electron-donating nature of its substituents. The amino and alkyl groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.
The introduction of a nitro group (-NO₂) onto the aromatic ring of this compound can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. In a related reaction, the nitration of ortho-ethylaniline with a mixture of sulfuric acid and nitric acid at low temperatures (0-20 °C) has been shown to yield 2-ethyl-5-nitroaniline. This suggests that the nitration of this compound would likely result in the introduction of the nitro group at the position para to the amino group and ortho to the methyl group.
Direct nitration of anilines can sometimes lead to oxidation of the amino group and the formation of a mixture of products, including meta-isomers due to the formation of the anilinium ion in the acidic medium.
Sulfonation of anilines involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out by treating the aniline (B41778) with concentrated or fuming sulfuric acid. The reaction with aniline is vigorous and leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form sulfanilic acid (p-aminobenzenesulfonic acid).
Given the directing effects of the substituents in this compound, sulfonation is expected to occur at the sterically accessible position para to the strongly activating amino group. The reaction is reversible, and the position of the sulfonyl group can sometimes be influenced by reaction conditions such as temperature.
Halogenation of anilines is a facile reaction due to the strong activating effect of the amino group. Aniline itself reacts with bromine water at room temperature to give a white precipitate of 2,4,6-tribromoaniline. For more controlled and regioselective halogenation of N,N-dialkylanilines, methods involving the corresponding N-oxides have been developed, allowing for selective para-bromination or ortho-chlorination.
For this compound, direct halogenation with reagents like chlorine or bromine would be expected to be a rapid reaction. The positions of halogenation would be dictated by the directing effects of the amino and alkyl groups, leading to substitution at the available ortho and para positions relative to the amino group.
The regioselectivity of electrophilic aromatic substitution in this compound is controlled by the interplay of the directing effects of the three substituents on the benzene ring. The amino group is a powerful ortho, para-director. The ethyl and methyl groups are also ortho, para-directors, albeit weaker than the amino group.
Oxidation Reactions
The amino group in anilines makes them susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent and the reaction conditions.
The oxidation of anilines can lead to the formation of quinones. For instance, the industrial production of quinone can be achieved from the oxidation of aniline. The oxidation of substituted anilines can also yield quinone derivatives. The presence of alkyl groups on the aniline ring can influence the structure of the resulting quinone. The oxidation of this compound would be expected to proceed via initial oxidation of the amino group, potentially leading to the formation of a substituted p-benzoquinone derivative after rearrangement and further oxidation. The exact structure of the quinone would depend on the specific reaction conditions and the oxidizing agent employed.
Formation of Nitroso Compounds and N-Oxides.
The amine functionality of this compound can undergo oxidation reactions to form N-nitroso compounds and N-oxides. The formation of N-nitroso derivatives typically occurs through reaction with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. learncbse.in Aromatic amines, such as this compound, react with nitrous acid under ice-cold conditions (273–278 K) to yield diazonium salts. learncbse.in However, secondary aromatic amines will react to form N-nitrosamines, which are characterized by a yellow oily appearance.
N-oxides are formed through the oxidation of the nitrogen atom in the amine group. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid), or dioxiranes. thieme-connect.de The resulting N-oxides are highly polar molecules with a dative bond between the nitrogen and oxygen atoms. These compounds are valuable synthetic intermediates and can act as oxidants in various chemical transformations. thieme-connect.deresearchgate.net
| Reactant | Reagent(s) | Product Type |
| This compound | Nitrous Acid (NaNO2 + HCl) | Diazonium Salt (under cold conditions) |
| N-alkylated this compound | Nitrous Acid (NaNO2 + HCl) | N-Nitroso Compound |
| This compound | Hydrogen Peroxide or Peroxy Acids | N-Oxide |
Reduction Reactions of Functionalized Derivatives.
Functionalized derivatives of this compound can be reduced to form secondary amines. For instance, amides derived from this compound can undergo reduction using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding secondary amines. This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group.
Another route to secondary amines involves the reduction of Schiff bases (imines) formed from the condensation of this compound with aldehydes or ketones. These imines can be reduced by catalytic hydrogenation or by using reducing agents such as sodium borohydride (B1222165) (NaBH4).
| Starting Material | Reagent(s) | Product |
| N-acyl-2-Ethyl-5-methylaniline (Amide) | 1. LiAlH4 2. H2O | N-alkyl-2-Ethyl-5-methylaniline (Secondary Amine) |
| Imine of this compound | H2/Catalyst or NaBH4 | N-alkyl-2-Ethyl-5-methylaniline (Secondary Amine) |
Reactions at the Amine Nitrogen.
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling a variety of reactions at this position.
As a primary amine, this compound can react with alkyl halides through nucleophilic substitution. ncert.nic.in This reaction, known as alkylation, can proceed in a stepwise manner to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. ncert.nic.inchemguide.co.uk The reaction with an excess of an alkyl halide in the presence of a base to neutralize the formed hydrogen halide will drive the reaction towards the formation of the quaternary ammonium salt. ncert.nic.in
This compound readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters. ncert.nic.in This nucleophilic substitution reaction results in the formation of an amide. ncert.nic.in The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
| Reactant | Reagent | Product |
| This compound | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt |
| This compound | Acid Chloride (e.g., CH3COCl) | N-(2-Ethyl-5-methylphenyl)acetamide (Amide) |
| This compound | Acid Anhydride (e.g., (CH3CO)2O) | N-(2-Ethyl-5-methylphenyl)acetamide (Amide) |
Reductive alkylation is a method used to introduce alkyl groups at the amine nitrogen, leading to the formation of secondary or tertiary amines. This process involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). A specific example includes the reductive alkylation of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) in the presence of a platinum catalyst and hydrogen to produce 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline. google.com
Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments with the aid of a metal catalyst. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For a substituted aniline like this compound, these reactions typically involve converting the amine group to a more suitable leaving group (like a halide or triflate) or using the N-H bond directly in C-N coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, particularly for creating biaryl compounds, which are prevalent in pharmaceuticals and materials science. libretexts.orgtcichemicals.comnih.gov The Suzuki-Miyaura coupling, specifically, is a widely used reaction that couples an organoboron compound with an organohalide or triflate. libretexts.orgtcichemicals.comnih.gov
For this compound to participate as a substrate in a Suzuki-Miyaura reaction, it would first need to be converted into an aryl halide or triflate, for instance, through diazotization followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom onto the aromatic ring. This resulting halo-derivative can then be coupled with a variety of aryl or vinyl boronic acids or esters. tcichemicals.com
The general scheme for a Suzuki-Miyaura reaction involves a palladium(0) catalyst, a base, and a suitable solvent. libretexts.orgnih.gov The reaction is known for its mild conditions and high tolerance for a wide range of functional groups. tcichemicals.comnih.gov While specific studies on this compound are not detailed in the provided sources, a representative reaction can be illustrated based on general procedures for similar substituted anilines. nih.govnih.gov
Table 1: Representative Conditions for a Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
| Aryl Halide | Electrophile | 1-Bromo-2-ethyl-5-methylbenzene |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand |
| Base | Activator | K₂CO₃, Cs₂CO₃, or KF |
| Solvent | Reaction Medium | Dioxane, Toluene, or THF/Water mixture |
Mechanistic Investigations of Coupling Efficiencies
The efficiency of palladium-catalyzed cross-coupling reactions is governed by a complex interplay of factors within the catalytic cycle. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : This is often the rate-determining step where the aryl halide adds to the palladium(0) catalyst, forming a palladium(II) complex. libretexts.org The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl. tcichemicals.com For substrates derived from this compound, an aryl iodide or bromide would be preferred for efficient oxidative addition.
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species.
Reductive Elimination : The final step involves the two organic fragments on the palladium center coupling together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Mechanistic studies have shown that the efficiency of these steps can be significantly influenced by the steric and electronic properties of the ligands on the palladium catalyst and the substrates themselves. mit.eduprinceton.edu For amine-containing substrates, the nitrogen atom can potentially coordinate to the palladium center, which may inhibit the catalyst. mit.edunih.gov Therefore, in reactions involving aniline derivatives, protecting the amine group or using specially designed ligands that prevent catalyst deactivation can be crucial for achieving high yields. nih.govmit.edu Kinetic studies on related C-N cross-coupling reactions have revealed that the resting state of the catalyst can be an amido complex, and understanding the rates of subsequent steps like reductive elimination is key to optimizing the reaction. mit.edu
Reactions with Aldehydes for Bis-Aniline Derivatives
Anilines, including this compound, can react with aldehydes, most notably formaldehyde (B43269), to produce bis-aniline derivatives. These products are characterized by two aniline units linked by a methylene bridge, typically at the para position relative to the amine group, if it is unsubstituted. This reaction is a classic example of electrophilic aromatic substitution, where the aniline acts as the nucleophile and the protonated aldehyde is the electrophile.
The reaction is typically catalyzed by acid. The aldehyde is first protonated, increasing its electrophilicity. The electron-rich aniline ring then attacks the carbonyl carbon. Subsequent dehydration leads to the formation of a Schiff base or imine, which can then be attacked by a second aniline molecule, ultimately leading to the formation of the methylene-bridged dimer after another dehydration step.
A common industrial process involves reacting the aniline hydrochloride salt with a methylene source. google.com For this compound, the reaction with formaldehyde would be expected to yield 4,4'-methylenebis(this compound), as the para position to the strongly activating amino group is sterically unhindered.
Table 2: Synthesis of a Bis-Aniline Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Formaldehyde (or equivalent) | Acid (e.g., HCl) | 4,4'-Methylenebis(this compound) |
Computational Chemistry and Mechanistic Insights for 2 Ethyl 5 Methylaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It has been effectively applied to various aniline (B41778) derivatives to predict geometries, vibrational frequencies, and electronic characteristics with high accuracy. researchgate.net
Electronic Structure Analysis and Molecular Orbitals
DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within 2-Ethyl-5-methylaniline. The electronic structure dictates the molecule's physical and chemical properties. Molecular orbitals (MOs), which describe the wave-like behavior of electrons, are a key output of these calculations. Analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding chemical reactivity. For substituted anilines, the electron-donating nature of the amino group and the alkyl substituents significantly influences the electron density distribution in the aromatic ring.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons. ossila.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. mdpi.com
Table 1: Calculated Frontier Orbital Energies for Methyl-Substituted Anilines (Illustrative data from a related compound series)
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| o-methylaniline | -5.252 | -0.190 | 5.062 |
| m-methylaniline | -5.291 | -0.190 | 5.101 |
| p-methylaniline | -5.143 | -0.190 | 4.953 |
Source: Data adapted from computational studies on methyl-substituted anilines. researchgate.net
These data illustrate that the position of the alkyl group alters the electronic properties, with the para-substituted compound showing the smallest energy gap, suggesting higher reactivity. A similar trend would be expected for this compound, where the ethyl and methyl groups would collectively influence the orbital energies.
Prediction of Oxidation Potentials and Other Electronic Properties
DFT calculations can be used to predict various electronic properties, including oxidation potentials. The one-electron oxidation potential of anilines is a key parameter in understanding their role in polymerization, corrosion inhibition, and as antioxidant agents. Theoretical methods can compute these potentials, which correlate well with experimental values obtained through techniques like cyclic voltammetry. While specific data for this compound is unavailable, studies on other substituted anilines have shown that electron-donating groups (like ethyl and methyl) generally lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline.
Analysis of Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.commaterialsciencejournal.org
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A study on a synthesized pyran carboxylate derivative provides an example of how these parameters are derived from HOMO-LUMO energies. materialsciencejournal.org
Table 2: Global Quantum Chemical Identifiers for a Sample Organic Molecule (Illustrative example of calculated reactivity descriptors)
| Parameter | Formula | Value (eV) |
| EHOMO | - | -7.06 |
| ELUMO | - | -2.54 |
| Ionization Potential (I) | -EHOMO | 7.06 |
| Electron Affinity (A) | -ELUMO | 2.54 |
| Energy Gap (ΔE) | I - A | 4.52 |
| Electronegativity (χ) | (I+A)/2 | 4.80 |
| Chemical Hardness (η) | (I-A)/2 | 2.26 |
| Global Softness (S) | 1/(2η) | 0.22 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | 5.09 |
Source: Data adapted from a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and amino groups, MD simulations can provide crucial insights into its conformational landscape.
The simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of different low-energy conformations, the determination of their relative populations, and the analysis of the dynamics of conformational changes. Such studies are vital for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications. While specific MD studies on this compound are not documented in the literature, the methodology has been widely applied to other substituted aromatic compounds to understand their dynamic behavior. researchgate.net
Kinetic and Thermodynamic Modeling of Reaction Pathways
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as oxidation or polymerization.
Kinetic Modeling: This involves calculating the activation energies (energy barriers) for potential reaction steps. By identifying the transition state structures and their energies, the rate-determining step of a reaction can be identified. This information is critical for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. For instance, kinetic modeling has been successfully used to describe the complex reaction network for the synthesis of 2-methyl-5-ethyl pyridine, a related heterocyclic compound. rsc.org
Together, kinetic and thermodynamic modeling can build a comprehensive picture of a reaction pathway, guiding experimental efforts to synthesize novel materials or understand chemical transformations. uh.edu
Correlation between Theoretical and Experimental Observables
A comprehensive analysis of the correlation between theoretical predictions and experimental findings for the specific compound this compound is not presently available in published scientific literature. Detailed experimental data from techniques such as X-ray crystallography, and assigned FT-IR, Raman, and UV-Vis spectra are not readily accessible, nor are specific computational studies detailing its molecular geometry, vibrational modes, and electronic transitions.
However, the established methodologies for studying similar substituted anilines provide a clear framework for how such a correlational analysis would be conducted. This involves a synergistic approach where quantum chemical calculations are used to model the molecular properties, and these computational results are then compared against experimental measurements to validate the theoretical model and provide deeper insights into the compound's structure and behavior.
The primary theoretical tool for this type of investigation is Density Functional Theory (DFT), often employing the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). researchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting various molecular properties of aniline derivatives. researchgate.net The process typically involves:
Geometry Optimization: A theoretical model of the this compound molecule is built, and its geometry is optimized to find the lowest energy conformation. This provides theoretical data on bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration that are observed experimentally using FT-IR and Raman spectroscopy.
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy.
These theoretical results are then systematically compared with experimental data.
Molecular Geometry Correlation
The most precise experimental data for molecular geometry is obtained from single-crystal X-ray diffraction. In the absence of such data for this compound, a comparative table would typically look as follows. The data presented for comparison would be benchmarked against known values for similar molecules.
Table 1: Illustrative Comparison of Theoretical and Experimental Geometric Parameters. No experimental data is available for this compound. This table serves as a template for how such a comparison would be structured.
| Geometric Parameter | DFT/B3LYP/6-311++G(d,p) | Experimental (X-ray) |
|---|---|---|
| C1-C2 Bond Length (Å) | Calculated Value | Not Available |
| C-N Bond Length (Å) | Calculated Value | Not Available |
| C-C-N Bond Angle (°) | Calculated Value | Not Available |
| H-N-H Bond Angle (°) | Calculated Value | Not Available |
Vibrational Spectra Correlation
Experimental FT-IR and Raman spectra provide information about the vibrational modes of a molecule. Theoretical frequency calculations often yield harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to improve the agreement with experimental data. The correlation involves assigning the calculated vibrational modes to the observed absorption bands in the experimental spectra.
Table 2: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies (cm-1). This table illustrates the standard format for comparing calculated and observed vibrational spectra. Specific experimental data for this compound is not available.
| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental Raman |
|---|---|---|---|
| N-H symmetric stretch | Calculated Value | Not Available | Not Available |
| C-H stretch (aromatic) | Calculated Value | Not Available | Not Available |
| C=C stretch (aromatic ring) | Calculated Value | Not Available | Not Available |
| CH3 rock | Calculated Value | Not Available | Not Available |
| C-N stretch | Calculated Value | Not Available | Not Available |
Electronic Spectra Correlation
The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to these transitions, typically the π → π* and n → π* transitions in aniline derivatives. The solvent effect is an important consideration, and calculations can be performed in both the gas phase and in a simulated solvent environment to better match experimental conditions.
Table 3: Illustrative Comparison of Theoretical and Experimental Electronic Absorption Wavelengths (nm). This table demonstrates how theoretical electronic transition data is compared with experimental UV-Vis spectra. Specific experimental data for this compound is not available.
| Transition | Calculated λmax (TD-DFT) | Experimental λmax |
|---|---|---|
| π → π | Calculated Value | Not Available |
| n → π | Calculated Value | Not Available |
Applications of 2 Ethyl 5 Methylaniline in Advanced Materials and Chemical Synthesis
Role in Polymer Science and Materials Development
Aromatic amines are integral to the synthesis and modification of a wide range of polymers. They can function as monomers, curing agents, and chain extenders, contributing to the final properties of the material. However, specific data detailing the use of 2-Ethyl-5-methylaniline in these applications is limited.
Curing Agents for Epoxy Resins
Aromatic amines are a well-established class of curing agents (hardeners) for epoxy resins, valued for their ability to impart high thermal stability and chemical resistance to the cured polymer network. The reaction involves the nucleophilic addition of the amine's primary or secondary amino group to the epoxy ring of the resin. This process leads to a cross-linked, three-dimensional structure.
Chain Extenders in Polyurethane Elastomers
In the production of polyurethane elastomers, chain extenders are low-molecular-weight diols or diamines that react with isocyanate prepolymers to build molecular weight and form the "hard segment" domains within the polymer matrix. These hard segments are crucial for developing the elastomer's mechanical properties, such as hardness, tensile strength, and elasticity.
Aromatic diamines are frequently used as chain extenders. However, there is a lack of specific studies or industrial literature that identifies this compound for this particular role. The selection of a chain extender is critical and is based on its reactivity, the desired morphology of the hard segment, and the final performance requirements of the polyurethane.
Components in Advanced Adhesives and Coatings
The utility of a chemical compound in advanced adhesives and coatings is typically a result of its function as a monomer or an additive, such as a curing agent. Epoxy and polyurethane systems, which rely on such components, are foundational to many high-performance adhesives and protective coatings. Given the absence of specific data on the use of this compound as a curing agent or chain extender, its role as a direct component in these advanced applications is not documented.
Intermediate in the Synthesis of Fine Chemicals
Aromatic amines are versatile precursors in the synthesis of a wide array of fine chemicals due to the reactivity of the amino group and the potential for substitution on the aromatic ring.
Precursor in Pharmaceutical Synthesis
Aniline (B41778) and its derivatives are fundamental building blocks in the pharmaceutical industry. The molecular structure of an aniline can be modified through various reactions to produce complex molecules with therapeutic properties. While there is mention of derivatives of the related compound 2-Ethyl-N-methylaniline being explored for the development of antineoplastic agents, specific examples of active pharmaceutical ingredients (APIs) or drug candidates synthesized directly from this compound are not identified in the available scientific and patent literature.
Synthesis of Specialized Dyes and Pigments
This compound serves as a crucial precursor in the synthesis of specialized azo dyes and pigments. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of industrial colorants. nairaproject.com The synthesis of these dyes from this compound follows a well-established two-step process involving diazotization followed by a coupling reaction. nairaproject.comunb.ca
The process begins with the diazotization of this compound. In this step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (2-ethyl-5-methylbenzenediazonium chloride).
The resulting diazonium salt is then immediately subjected to a coupling reaction with a suitable aromatic nucleophile, known as a coupling component. The choice of the coupling component is critical as it largely determines the final color and properties of the dye. Common coupling components include phenols, naphthols, aromatic amines, and pyrazolones. nairaproject.comnih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para-position to an activating group, to form the stable azo linkage and generate the final dye molecule.
The ethyl and methyl substituents on the aniline ring influence the properties of the resulting dyes. These alkyl groups can enhance the solubility of the dye in organic solvents and polymer matrices, making them suitable for use as disperse dyes for synthetic fibers like polyester (B1180765) and nylon. scialert.net Furthermore, the specific substitution pattern on the benzene (B151609) ring affects the electronic properties of the molecule, which in turn influences the wavelength of maximum absorption (λmax) and thus the color of the dye. By carefully selecting the coupling component, a wide spectrum of colors, from yellows and oranges to reds and browns, can be achieved.
Below is a table of representative monoazo dyes that can be synthesized using this compound as the diazo component and various common coupling components.
| Diazo Component | Coupling Component | Resulting Dye Structure (Representative) | Potential Color |
| This compound | Phenol | Yellow | |
| This compound | 2-Naphthol | Orange-Red | |
| This compound | N,N-Dimethylaniline | Yellow-Orange | |
| This compound | 3-Methyl-1-phenyl-5-pyrazolone | Yellow |
Development of Ligands for Catalysis
In the field of coordination chemistry and catalysis, this compound is a valuable building block for the synthesis of specialized ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, and their structure is paramount in dictating the catalytic activity and selectivity of the resulting complex. The substitution pattern of this compound allows for the creation of ligands with specific steric and electronic properties.
A prominent class of ligands derived from primary amines are Schiff base ligands. These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone, creating a compound with an imine or azomethine group (-C=N-). iosrjournals.orgedu.krd The reaction of this compound with various carbonyl compounds, particularly salicylaldehydes or other ortho-hydroxy aldehydes, yields polydentate Schiff base ligands that can effectively chelate to metal ions. asianpubs.org
The ethyl group at the ortho position and the methyl group at the meta position on the aniline ring provide steric bulk around the coordination site. This steric hindrance can influence the geometry of the metal complex and control the access of substrates to the catalytic center, thereby enhancing selectivity in catalytic reactions such as polymerization, oxidation, and reduction. asianpubs.org
The electronic nature of the ligand, modulated by the electron-donating alkyl groups on the aromatic ring, also plays a crucial role. These groups can increase the electron density on the nitrogen donor atom, which in turn affects the stability and reactivity of the metal complex.
Transition metal complexes incorporating Schiff base ligands derived from substituted anilines have shown promise in various catalytic applications. For instance, titanium and zirconium complexes with phenoxy-imine ligands (a type of Schiff base) are known to be effective catalysts for olefin polymerization.
The general procedure for synthesizing a Schiff base ligand from this compound involves reacting it with an appropriate aldehyde (e.g., salicylaldehyde) in a solvent like ethanol (B145695), often with acid or base catalysis, followed by the introduction of a metal salt to form the final catalyst complex. iosrjournals.org
The table below presents examples of potential Schiff base ligands derived from this compound and their prospective applications in catalysis.
| Amine Precursor | Carbonyl Precursor | Ligand Structure (Representative) | Potential Catalytic Application |
| This compound | Salicylaldehyde | Olefin Polymerization (with Ti, Zr) | |
| This compound | 2-Pyridinecarboxaldehyde | Oxidation Reactions (with Mn, Co) | |
| This compound | Acetylacetone | Asymmetric Synthesis |
Environmental Chemistry and Sustainable Synthesis of 2 Ethyl 5 Methylaniline Academic Focus
Biodegradation Pathways and Metabolite Identification
Direct research on the biodegradation pathways of 2-Ethyl-5-methylaniline is not extensively documented in publicly available scientific literature. However, the microbial degradation of a structurally similar isomer, 2-Methyl-6-ethylaniline (MEA), by Sphingobium sp. strain MEA3-1, offers significant insights into the potential metabolic fate of this compound in the environment. nih.gov The study of MEA is relevant as it is a primary microbial degradation intermediate of chloroacetanilide herbicides like acetochlor (B104951) and metolachlor. nih.govresearchgate.net
The proposed biodegradation pathway for 2-Methyl-6-ethylaniline initiates with an oxidation step. It is suggested that a P450 monooxygenase system oxidizes MEA to 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA). nih.govresearchgate.net This intermediate can then undergo spontaneous hydrolytic deamination to form 2-methyl-6-ethyl-benzoquinone (MEBQ) or 2-methyl-6-ethyl-hydroquinone (MEHQ). nih.govresearchgate.net Further hydroxylation of MEHQ can lead to the formation of 3-hydroxy-2-methyl-6-ethyl-hydroquinone (3-OH-MEHQ). nih.gov
A mutant strain, MEA3-1Mut, was instrumental in identifying these metabolites as it could only convert MEA to MEHQ and MEBQ. nih.govresearchgate.net The wild-type strain, however, possesses a two-component flavin-dependent monooxygenase (TC-FDM), designated MeaBA, which is crucial for the further degradation of these intermediates. researchgate.net This enzyme system demonstrates activity as an MEHQ monooxygenase. researchgate.net
Based on this analogous pathway, a speculative biodegradation pathway for this compound can be proposed, likely involving initial hydroxylation of the aromatic ring, followed by deamination and subsequent ring cleavage. The identification of specific metabolites would require dedicated studies on microbial strains capable of degrading this compound.
Table 1: Identified Metabolites in the Biodegradation of the Analogous Compound 2-Methyl-6-ethylaniline by Sphingobium sp. strain MEA3-1
| Metabolite Name | Abbreviation | Method of Identification |
| 4-hydroxy-2-methyl-6-ethylaniline | 4-OH-MEA | HPLC-MS |
| 2-methyl-6-ethyl-hydroquinone | MEHQ | HPLC-MS |
| 2-methyl-6-ethyl-benzoquinone | MEBQ | HPLC-MS |
| 3-hydroxy-2-methyl-6-ethyl-hydroquinone | 3-OH-MEHQ | HPLC-MS |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable industrial processes. While specific green synthetic routes for this compound are not widely published, general strategies for the greener synthesis of substituted anilines can be applied.
A key aspect of green chemistry is the selection of solvents to minimize environmental impact. Traditional organic solvents are often volatile, toxic, and contribute to air pollution. The search for greener alternatives is a significant area of research. For the synthesis of anilines, the use of water, supercritical fluids, or ionic liquids as reaction media is being explored to replace hazardous solvents. For instance, N-alkylation of aniline (B41778) derivatives has been demonstrated in an aqueous 2-propanol solvent, offering a more environmentally benign alternative to conventional methods.
Catalytic efficiency is another cornerstone of green synthesis, aiming to maximize the conversion of reactants to the desired product while minimizing waste. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing catalyst waste and simplifying product purification. For aniline synthesis, various catalytic systems are being investigated. For example, the N-alkylation of 2,6-diethyl aniline has been achieved with high yield at room temperature using a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. This method avoids the use of toxic alkylating agents and harsh reaction conditions.
Furthermore, catalyst- and additive-free synthetic methods represent an ideal green chemistry approach. A recent development in the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines proceeds without the need for a catalyst, offering a potentially cleaner route to certain aniline derivatives. beilstein-journals.org While not directly applicable to this compound, this demonstrates the ongoing efforts to develop catalyst-free synthetic methodologies.
The development of a truly "green" synthesis for this compound would likely involve a combination of a benign solvent system and a highly efficient, reusable catalyst to minimize waste and energy consumption.
Table 2: Comparison of Conventional vs. Green Chemistry Approaches in Substituted Aniline Synthesis
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
| Solvent | Volatile organic compounds (e.g., toluene, benzene) | Water, supercritical CO2, ionic liquids, bio-solvents |
| Catalyst | Homogeneous catalysts (often require complex separation) | Heterogeneous catalysts (easy separation and reuse), biocatalysts |
| Reagents | Stoichiometric amounts of often toxic reagents | Catalytic amounts of reagents, use of less hazardous starting materials |
| Energy | High temperature and pressure | Lower temperature and pressure, use of microwave or ultrasound |
| Waste | Significant generation of byproducts and solvent waste | High atom economy, minimal waste generation |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
